7-Methyl-1-(methylthio)isoquinolin-3(2H)-one
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Overview
Description
7-Methyl-1-(methylthio)isoquinolin-3(2H)-one: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(methylthio)isoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Introduction of Methylthio Group: The methylthio group can be introduced through a thiolation reaction using methylthiolating agents like methylthiol (CH₃SH) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the isoquinoline core, potentially reducing it to a tetrahydroisoquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-1-(methylthio)isoquinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Methyl-1-(methylthio)isoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the methyl and methylthio groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness
7-Methyl-1-(methylthio)isoquinolin-3(2H)-one is unique due to the presence of both a methyl and a methylthio group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61576-31-6 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-methyl-1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NOS/c1-7-3-4-8-6-10(13)12-11(14-2)9(8)5-7/h3-6H,1-2H3,(H,12,13) |
InChI Key |
PXAQUEBWUZORSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=O)C=C2C=C1)SC |
Origin of Product |
United States |
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